molecular formula C17H15ClN2O3S B2908285 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide CAS No. 2034247-90-8

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide

Cat. No.: B2908285
CAS No.: 2034247-90-8
M. Wt: 362.83
InChI Key: JNCFMFOZFLANOH-UHFFFAOYSA-N
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Description

  • The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridine intermediate.
  • Sulfonamide Formation:

    • The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine, leading to the formation of the sulfonamide linkage.
  • Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyridine Intermediate:

      • Starting with 2-furan-2-ylpyridine, the compound is synthesized through a condensation reaction involving furan and pyridine derivatives under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

      Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

      Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Palladium on carbon (Pd/C), hydrogen gas.

      Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Major Products:

      Oxidation: Furanones.

      Reduction: Amines.

      Substitution: Various substituted phenyl derivatives.

    Scientific Research Applications

    1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide has diverse applications in scientific research:

      Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Mechanism of Action

    The mechanism of action of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific biological context and the target molecule.

    Comparison with Similar Compounds

      1-(3-Chlorophenyl)-N-(pyridin-4-yl)methanesulfonamide: Lacks the furan ring, which may alter its chemical reactivity and biological activity.

      1-(3-Chlorophenyl)-N-((2-thienyl)pyridin-4-yl)methyl)methanesulfonamide: Contains a thiophene ring instead of a furan ring, potentially affecting its electronic properties.

    Uniqueness: 1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

    This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

    Properties

    IUPAC Name

    1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]methanesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15ClN2O3S/c18-15-4-1-3-14(9-15)12-24(21,22)20-11-13-6-7-19-16(10-13)17-5-2-8-23-17/h1-10,20H,11-12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JNCFMFOZFLANOH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15ClN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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